REACTION_SMILES
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[Br:19][c:20]1[c:21]([C:22](=[O:23])[OH:24])[c:25]([F:29])[cH:26][n:27][cH:28]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:1][Si:2]([N-:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[F:11][c:12]1[c:13]([NH2:14])[cH:15][cH:16][cH:17][cH:18]1.[Li+:10]>>[F:11][c:12]1[c:13]([NH:14][c:25]2[c:21]([C:22](=[O:23])[OH:24])[c:20]([Br:19])[cH:28][n:27][cH:26]2)[cH:15][cH:16][cH:17][cH:18]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(F)cncc1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
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product
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Smiles
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O=C(O)c1c(Br)cncc1Nc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |